![molecular formula C18H25FN4O2 B7462113 N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide](/img/structure/B7462113.png)
N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide, also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a synthetic drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a dopamine receptor antagonist, specifically targeting the D2 receptor. This results in a decrease in dopamine activity in the brain, which can lead to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been shown to have anxiolytic and antipsychotic effects in animal models. It has also been shown to have sedative effects and can cause a decrease in locomotor activity. Additionally, N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been shown to have a low potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide in lab experiments is its specificity for the dopamine D2 receptor, which allows for targeted research on the role of dopamine in various medical conditions. However, one limitation is its potential toxicity and adverse effects, which need to be carefully monitored in lab experiments.
Future Directions
For research on N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide include further studies on its mechanism of action, as well as its potential therapeutic applications in other medical conditions. Additionally, studies on the safety and toxicity of N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide are needed to fully understand its potential as a drug candidate.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide involves the reaction of 1-(2-fluorophenyl)piperazine with 1-piperidin-2-yl-2-propanone in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using chromatography techniques to obtain pure N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide.
Scientific Research Applications
N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been used in scientific research to study its potential therapeutic applications in various medical conditions such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for drug development.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c19-15-6-2-3-7-16(15)20-18(25)23-12-10-21(11-13-23)14-17(24)22-8-4-1-5-9-22/h2-3,6-7H,1,4-5,8-14H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKUVRQZUJCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.